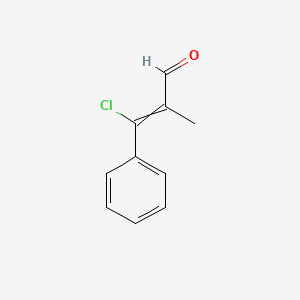

2-Propenal, 3-chloro-2-methyl-3-phenyl-

Description

Contextualization of Halogenated Alpha,Beta-Unsaturated Aldehydes in Synthetic Chemistry

Halogenated alpha,beta-unsaturated aldehydes are a class of organic compounds that have garnered considerable attention in synthetic chemistry due to their diverse reactivity. The presence of a halogen atom, a conjugated system, and an aldehyde functional group within the same molecule provides multiple sites for chemical transformations. These compounds can participate in a variety of reactions, including nucleophilic additions, cycloadditions, and cross-coupling reactions, making them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

The strategic incorporation of a halogen atom can modulate the electronic properties and reactivity of the molecule. For instance, the electron-withdrawing nature of halogens can influence the regioselectivity of nucleophilic attacks on the conjugated system. Furthermore, the carbon-halogen bond can serve as a handle for the introduction of other functional groups through reactions like Suzuki, Heck, or Sonogashira cross-couplings.

Historical Development and Evolution of Research on Propenal Derivatives

Research on propenal derivatives, also known as acroleins, has a long history in organic chemistry. The parent compound, propenal (acrolein), is a highly reactive molecule that has been studied for its polymerization and various addition reactions. Over the years, chemists have explored the synthesis and reactivity of a wide range of substituted propenals to access a diverse array of chemical structures.

The development of new synthetic methods has been a key driver in the evolution of research on propenal derivatives. For example, the Vilsmeier-Haack reaction has emerged as a powerful tool for the synthesis of β-chloro-α,β-unsaturated aldehydes from ketones. ijsr.netyoutube.com This reaction involves the formylation of an enolizable ketone with the Vilsmeier reagent, which is typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgorganic-chemistry.org The resulting β-chloro-α,β-unsaturated aldehydes are versatile intermediates that can be further elaborated into more complex molecules. ijsr.net

Current Challenges and Future Directions in the Study of 2-Propenal, 3-chloro-2-methyl-3-phenyl-

Despite the synthetic potential of halogenated alpha,beta-unsaturated aldehydes, the specific compound 2-Propenal, 3-chloro-2-methyl-3-phenyl- remains largely unexplored in the scientific literature. A significant challenge lies in the development of efficient and stereoselective synthetic routes to access this molecule. The presence of a stereocenter at the carbon bearing the chlorine and phenyl groups adds a layer of complexity to its synthesis.

Future research in this area could focus on several key aspects:

Development of Novel Synthetic Methodologies: The exploration of new catalytic systems and reaction conditions for the stereoselective synthesis of 2-Propenal, 3-chloro-2-methyl-3-phenyl- is a primary area of interest. This could involve asymmetric catalysis to control the stereochemistry at the C-3 position.

Investigation of Reactivity: A thorough investigation of the reactivity of 2-Propenal, 3-chloro-2-methyl-3-phenyl- is needed to unlock its full synthetic potential. This includes studying its behavior in various organic reactions, such as nucleophilic additions, cycloadditions, and cross-coupling reactions.

Computational Studies: Theoretical calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule. nih.govajpchem.org Such studies can aid in the design of new synthetic strategies and the prediction of its chemical behavior.

Applications in Target-Oriented Synthesis: The unique structural features of 2-Propenal, 3-chloro-2-methyl-3-phenyl- make it an attractive building block for the synthesis of biologically active molecules and functional materials. Future work could explore its application in the synthesis of novel pharmaceuticals, agrochemicals, and organic electronic materials.

Physicochemical Properties of 2-Propenal, 3-chloro-2-methyl-3-phenyl-

Due to the limited availability of experimental data for the specific compound 2-Propenal, 3-chloro-2-methyl-3-phenyl-, the following table presents predicted physicochemical properties based on the analysis of its structural analogues, such as 2-methyl-3-phenylpropenal and 3-chloro-3-phenylpropenal. nist.govlookchem.com

| Property | Predicted Value |

|---|---|

| Molecular Formula | C10H9ClO |

| Molecular Weight | 180.63 g/mol |

| Appearance | Pale yellow oil (predicted) |

| Boiling Point | > 200 °C (predicted at atmospheric pressure) |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone); insoluble in water (predicted) |

Spectroscopic Data of 2-Propenal, 3-chloro-2-methyl-3-phenyl-

The following table outlines the expected spectroscopic data for 2-Propenal, 3-chloro-2-methyl-3-phenyl-, inferred from the known spectral characteristics of similar α,β-unsaturated aldehydes and halogenated organic compounds. youtube.comspectrabase.com

| Spectroscopic Technique | Expected Features |

|---|---|

| 1H NMR | - Aldehydic proton (CHO): ~9.5-10.5 ppm (singlet)

|

| 13C NMR | - Carbonyl carbon (C=O): ~190-200 ppm

|

| Infrared (IR) Spectroscopy | - C=O stretch (aldehyde): ~1680-1700 cm-1 |

| Mass Spectrometry (MS) | - Molecular ion peak (M+) at m/z corresponding to the molecular weight.

|

Synthesis of 2-Propenal, 3-chloro-2-methyl-3-phenyl-

The proposed synthesis would start with 1-phenylpropan-2-one. This ketone possesses the necessary carbon framework. Treatment of 1-phenylpropan-2-one with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), would lead to the formation of the target β-chloro-α,β-unsaturated aldehyde. wikipedia.orgorganic-chemistry.org The reaction proceeds through an electrophilic substitution on the enol or enolate of the ketone, followed by hydrolysis of the resulting iminium salt intermediate.

Chemical Reactivity and Transformations of 2-Propenal, 3-chloro-2-methyl-3-phenyl-

The reactivity of 2-Propenal, 3-chloro-2-methyl-3-phenyl- is dictated by the interplay of its functional groups. The electron-withdrawing aldehyde group and the chlorine atom polarize the conjugated system, making the β-carbon susceptible to nucleophilic attack.

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClO |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

3-chloro-2-methyl-3-phenylprop-2-enal |

InChI |

InChI=1S/C10H9ClO/c1-8(7-12)10(11)9-5-3-2-4-6-9/h2-7H,1H3 |

InChI Key |

KEAJNYRGWHUHDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C1=CC=CC=C1)Cl)C=O |

Origin of Product |

United States |

Reaction Mechanisms and Organic Transformations of 2 Propenal, 3 Chloro 2 Methyl 3 Phenyl

Reactivity of the Alpha,Beta-Unsaturated Aldehyde Moiety

The defining feature of 2-Propenal, 3-chloro-2-methyl-3-phenyl- is its conjugated system, where the carbon-carbon double bond is in conjugation with the carbonyl group of the aldehyde. This electronic communication between the alkene and the aldehyde gives rise to two primary modes of nucleophilic attack: direct addition to the carbonyl carbon (1,2-addition) and conjugate addition to the beta-carbon of the alkene (1,4-addition).

Nucleophilic Addition Reactions to the Carbonyl Group (1,2-Addition)

In 1,2-addition reactions, a nucleophile directly attacks the electrophilic carbonyl carbon. This pathway is generally favored by strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds. The reaction proceeds through a tetrahedral intermediate, which is then protonated to yield an allylic alcohol.

The general mechanism for the 1,2-addition of a nucleophile (Nu:) to 2-Propenal, 3-chloro-2-methyl-3-phenyl- is as follows:

Nucleophilic Attack: The nucleophile adds to the carbonyl carbon, breaking the pi bond of the carbonyl group and forming a new carbon-nucleophile bond. The electrons from the pi bond move to the oxygen atom, creating an alkoxide intermediate.

Protonation: The resulting alkoxide is protonated by a weak acid (often from the workup step) to give the final allylic alcohol product.

The presence of the methyl group at the alpha-position and the phenyl group at the beta-position can sterically hinder the approach of bulky nucleophiles to the carbonyl carbon, potentially affecting the reaction rate.

Table 1: Predicted Outcomes of 1,2-Addition Reactions with Various Nucleophiles

| Nucleophile | Reagent Example | Predicted Product | Reaction Conditions |

|---|---|---|---|

| Hydride | Sodium borohydride (B1222165) (NaBH4) | 3-chloro-2-methyl-3-phenylprop-2-en-1-ol | Methanol, 0 °C |

| Alkyl | Methylmagnesium bromide (CH3MgBr) | 1-(3-chloro-2-methyl-3-phenylprop-2-enyl)ethan-1-ol | Diethyl ether, then H3O+ |

This is an interactive data table based on predicted reactivity.

Conjugate Addition Reactions to the Alkene System (1,4-Addition)

Conjugate addition, or Michael addition, involves the nucleophilic attack at the beta-carbon of the alpha,beta-unsaturated system. This reaction is characteristic of "soft" nucleophiles, such as Gilman reagents (organocuprates), enamines, and certain stabilized enolates. The driving force for this reaction is the formation of a resonance-stabilized enolate intermediate.

The mechanism for 1,4-addition can be described in the following steps:

Nucleophilic Attack: The soft nucleophile adds to the beta-carbon, causing a shift of the pi electrons in the C=C bond to the alpha-carbon and the pi electrons of the C=O bond to the oxygen atom.

Enolate Formation: This results in the formation of a resonance-stabilized enolate intermediate.

Tautomerization/Protonation: The enolate is then protonated at the alpha-carbon, leading to the formation of a saturated aldehyde.

The choice between 1,2- and 1,4-addition is influenced by both the nature of the nucleophile and the reaction conditions.

Table 2: Comparison of 1,2- vs. 1,4-Addition with Different Nucleophiles

| Nucleophile Type | Reagent Example | Predominant Pathway | Predicted Product |

|---|---|---|---|

| Hard Nucleophile | Phenylithium (PhLi) | 1,2-Addition | 1,3-diphenyl-2-methyl-3-chloroprop-2-en-1-ol |

| Soft Nucleophile | Lithium diphenylcuprate (Ph2CuLi) | 1,4-Addition | 3-chloro-2-methyl-3,3-diphenylpropanal |

This is an interactive data table based on predicted reactivity.

Cycloaddition and Pericyclic Reactions

The conjugated pi system of 2-Propenal, 3-chloro-2-methyl-3-phenyl- can also participate in cycloaddition reactions, most notably the Diels-Alder reaction. In this [4+2] cycloaddition, the alpha,beta-unsaturated aldehyde acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. The electron-withdrawing nature of the aldehyde group activates the double bond for this type of reaction.

The stereochemistry of the Diels-Alder reaction is highly predictable, with the endo product generally being favored due to secondary orbital interactions. The substituents on both the diene and the dienophile will influence the regioselectivity of the reaction.

Transformations Involving the Chloro Substituent

The chloro group in 2-Propenal, 3-chloro-2-methyl-3-phenyl- is located at a position that is both allylic and benzylic. This unique positioning significantly enhances its reactivity towards nucleophilic substitution and elimination reactions due to the ability of the adjacent double bond and phenyl ring to stabilize carbocationic intermediates or transition states.

Nucleophilic Substitution Reactions (SN1, SN2, SNi Pathways)

The benzylic and allylic nature of the C-Cl bond makes it susceptible to nucleophilic substitution. The specific mechanism (SN1, SN2, or SNi) will depend on the nucleophile, the solvent, and the reaction conditions.

SN1 Pathway: This mechanism is favored in the presence of weak nucleophiles and polar, protic solvents. The rate-determining step is the departure of the chloride ion to form a resonance-stabilized allylic/benzylic carbocation. This carbocation is highly stabilized by delocalization of the positive charge onto both the phenyl ring and the adjacent double bond. The subsequent attack by the nucleophile can occur at either end of the conjugated system, potentially leading to a mixture of products.

SN2 Pathway: A bimolecular substitution is favored by strong nucleophiles in polar, aprotic solvents. askthenerd.com The nucleophile attacks the carbon bearing the chlorine in a concerted step, leading to an inversion of configuration if the carbon were chiral. Steric hindrance from the methyl and phenyl groups might slow down the rate of an SN2 reaction.

SNi Pathway: The internal nucleophilic substitution is less common but can occur with certain reagents like thionyl chloride.

Table 3: Predicted Nucleophilic Substitution Outcomes and Mechanisms

| Nucleophile | Solvent | Predominant Mechanism | Predicted Product |

|---|---|---|---|

| Water (H2O) | Water | SN1 | 3-hydroxy-2-methyl-3-phenylpropenal |

| Sodium Cyanide (NaCN) | DMSO | SN2 | 3-cyano-2-methyl-3-phenylpropenal |

This is an interactive data table based on predicted reactivity.

Elimination Reactions (E1, E2, E1cb Mechanisms)

In the presence of a base, 2-Propenal, 3-chloro-2-methyl-3-phenyl- can undergo elimination of HCl to form a more extended conjugated system.

E1 and E2 Mechanisms: Similar to substitution reactions, elimination can proceed through unimolecular (E1) or bimolecular (E2) pathways. libretexts.org The E1 mechanism would involve the formation of the same resonance-stabilized carbocation as in the SN1 reaction, followed by deprotonation to form an alkyne or a conjugated diene. The E2 mechanism is a concerted process favored by strong, sterically hindered bases, where the base removes a proton simultaneously with the departure of the chloride ion. msu.edu

E1cb Mechanism: Given the electron-withdrawing nature of the adjacent aldehyde group, an E1cb (Elimination, Unimolecular, conjugate Base) mechanism is also a possibility, especially with a strong base that can deprotonate the alpha-carbon. libretexts.org However, the lack of a proton on the beta-carbon makes a standard beta-elimination impossible. Elimination would likely involve the formation of a phenyl-substituted enyne aldehyde.

The regioselectivity of the elimination will be dictated by the availability of abstractable protons and the stability of the resulting product. The formation of a highly conjugated system is often a strong thermodynamic driving force.

Table 4: Summary of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| 2-Propenal, 3-chloro-2-methyl-3-phenyl- | C10H9ClO |

| Sodium borohydride | NaBH4 |

| 3-chloro-2-methyl-3-phenylprop-2-en-1-ol | C10H11ClO |

| Methylmagnesium bromide | CH3MgBr |

| 1-(3-chloro-2-methyl-3-phenylprop-2-enyl)ethan-1-ol | C12H15ClO |

| Sodium acetylide | C2HNa |

| 1-chloro-2-methyl-1-phenylpenta-1,4-dien-3-ol | C12H11ClO |

| Phenylithium | C6H5Li |

| 1,3-diphenyl-2-methyl-3-chloroprop-2-en-1-ol | C16H15ClO |

| Lithium diphenylcuprate | C12H10CuLi |

| 3-chloro-2-methyl-3,3-diphenylpropanal | C22H19ClO |

| Sodium Cyanide | NaCN |

| Thionyl chloride | SOCl2 |

| 3-hydroxy-2-methyl-3-phenylpropenal | C10H10O2 |

| 3-cyano-2-methyl-3-phenylpropenal | C11H9NO |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The vinyl chloride moiety in 2-Propenal, 3-chloro-2-methyl-3-phenyl- serves as a key electrophilic site for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon bonds. While vinyl chlorides are typically less reactive than their bromide or iodide counterparts, advancements in catalyst systems, particularly the use of bulky, electron-rich phosphine ligands, have enabled their effective use. libretexts.orgnih.gov The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

Suzuki Coupling: This reaction couples the vinyl chloride with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org The Suzuki-Miyaura coupling is widely used to form biaryl compounds and conjugated dienes. wikipedia.org For 2-Propenal, 3-chloro-2-methyl-3-phenyl-, this reaction would replace the chlorine atom with an aryl, vinyl, or alkyl group from the organoboron reagent.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the vinyl chloride with an alkene in the presence of a palladium catalyst and a base to create a new, more substituted alkene. wikipedia.orgorganic-chemistry.org This method is highly effective for the synthesis of substituted alkenes and demonstrates excellent stereoselectivity, typically favoring the trans product. organic-chemistry.orgyoutube.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the vinyl chloride and a terminal alkyne. wikipedia.orgorganic-chemistry.org The process is typically co-catalyzed by palladium and copper complexes and requires a base. wikipedia.org This coupling is a direct method for synthesizing conjugated enynes, which are valuable structures in pharmaceuticals and organic materials. nih.gov Copper-free variations have also been developed to avoid the undesirable homocoupling of alkynes. wikipedia.org

| Reaction | Coupling Partner | Typical Catalyst System | Potential Product Structure |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(OAc)₂, SPhos, Base (e.g., CsF) | 2-methyl-3-phenyl-3-(R)-2-propenal |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Substituted diene aldehyde |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Amine) | 2-methyl-3-phenyl-3-(R-alkynyl)-2-propenal |

Reactivity of the Methyl and Phenyl Substituents

Derivatization of the Phenyl Moiety via Electrophilic Aromatic Substitution

The phenyl group of 2-Propenal, 3-chloro-2-methyl-3-phenyl- can undergo electrophilic aromatic substitution (EAS) to introduce new functional groups. The existing substituent, the 3-chloro-2-methyl-2-propenal group, dictates the position of the incoming electrophile. This substituent as a whole is electron-withdrawing due to the cumulative inductive and resonance effects of the aldehyde and vinyl chloride moieties. Electron-withdrawing groups act as deactivating groups, making the aromatic ring less nucleophilic and thus less reactive towards electrophiles compared to benzene. wikipedia.org

Furthermore, electron-withdrawing groups are typically meta-directors (with the exception of halogens). pitt.edu This directing effect can be explained by examining the resonance structures of the carbocation intermediate (the sigma complex) formed during the reaction. Attack at the ortho or para positions results in a resonance structure where the positive charge is placed adjacent to the electron-withdrawing substituent, which is highly destabilizing. In contrast, attack at the meta position avoids this unfavorable arrangement, making the meta pathway the most stable and, therefore, the favored one. organicchemistrytutor.com

| EAS Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-chloro-2-methyl-3-(3-nitrophenyl)-2-propenal |

| Bromination | Br₂, FeBr₃ | 3-(3-bromophenyl)-3-chloro-2-methyl-2-propenal |

| Sulfonation | Fuming H₂SO₄ | 3-(3-(3-chloro-2-methyl-2-propenal)phenyl)sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-chloro-3-(3-acylphenyl)-2-methyl-2-propenal |

Functionalization of the Methyl Group

The methyl group in 2-Propenal, 3-chloro-2-methyl-3-phenyl- is in an allylic position, which confers special reactivity. The C-H bonds of an allylic carbon are weaker than typical alkane C-H bonds due to the resonance stabilization of the resulting allylic radical, carbocation, or carbanion. ucalgary.caquimicaorganica.org

A primary method for functionalizing such a position is through free-radical halogenation. wikipedia.org This reaction typically proceeds via a free-radical chain mechanism. wikipedia.org Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or AIBN) are commonly used to selectively brominate the allylic position over other positions, such as the vinylic or aromatic C-H bonds. This selectivity arises because the intermediate allylic radical is stabilized by delocalization of the unpaired electron across the adjacent pi system. ucalgary.ca The resulting allylic halide is a versatile intermediate that can be converted into other functional groups via nucleophilic substitution reactions.

| Step | Reaction Type | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Allylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator | 2-Propenal, 2-(bromomethyl)-3-chloro-3-phenyl- |

| 2 | Nucleophilic Substitution | Nucleophile (e.g., ⁻OH, ⁻CN, ⁻OR) | 2-(hydroxymethyl)-, 2-(cyanomethyl)-, or 2-(alkoxymethyl)- derivative |

Rearrangement Reactions and Fragmentation Pathways

The study of rearrangement and fragmentation provides insight into a molecule's stability and reactive intermediates. For 2-Propenal, 3-chloro-2-methyl-3-phenyl-, these pathways are often investigated using mass spectrometry.

Fragmentation Pathways: Analysis of structurally related compounds, such as substituted 3-phenylpropenoates, under electron ionization mass spectrometry reveals characteristic fragmentation patterns. nih.govnih.gov A common pathway involves the formation of a stable benzopyrylium intermediate. nih.gov For the title compound, fragmentation would likely be initiated by the loss of the chlorine atom or by cleavage of other bonds in the propenal chain. The principal fragmentation is often the loss of the halogen atom. miamioh.edu The presence of the phenyl and aldehyde groups can lead to complex fragmentation patterns involving cyclization and subsequent losses of small neutral molecules like carbon monoxide (CO) from the aldehyde group.

Rearrangement Reactions: Rearrangement reactions often proceed through carbocation intermediates, involving the 1,2-shift of an alkyl or aryl group to a more stable carbocationic center. mvpsvktcollege.ac.inwiley-vch.de While specific rearrangement studies on 2-Propenal, 3-chloro-2-methyl-3-phenyl- are not widely documented, potential rearrangements could be envisioned under acidic conditions. For example, protonation of the carbonyl oxygen could facilitate cyclization or other skeletal reorganizations. The class of β-chlorovinyl aldehydes and ketones is well-established, and their reactivity often involves addition-elimination or cyclization pathways rather than simple skeletal rearrangements under typical conditions. acs.orgresearchgate.net

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation in 2 Propenal, 3 Chloro 2 Methyl 3 Phenyl Research

Real-time Spectroscopic Monitoring of Reaction Progress and Intermediates

In-Situ NMR Spectroscopy for Kinetic and Mechanistic Studies

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the real-time consumption of reactants and the formation of products directly within the NMR tube. This method allows for the precise tracking of concentration changes over time, enabling the determination of reaction rates and orders.

In the study of 2-Propenal, 3-chloro-2-methyl-3-phenyl-, ¹H NMR is particularly useful. The distinct chemical shifts of the aldehydic proton, the vinylic proton, the methyl protons, and the aromatic protons provide multiple probes to monitor the reaction's progress. For instance, in a Michael addition reaction, the disappearance of the vinylic proton signal and the appearance of new signals corresponding to the saturated adduct can be quantified over time. scielo.brresearchgate.net Similarly, in an electrophilic aromatic substitution reaction, changes in the substitution pattern of the phenyl ring can be observed. imperial.ac.ukmasterorganicchemistry.comnih.gov

Kinetic Data from In-Situ ¹H NMR Monitoring of a Hypothetical Reaction:

Consider the reaction of 2-Propenal, 3-chloro-2-methyl-3-phenyl- with a nucleophile (Nu⁻). The decay of the starting material can be monitored by integrating the characteristic aldehydic proton signal (e.g., at δ 9.5 ppm).

| Time (minutes) | Integral of Aldehydic Proton (δ 9.5) | Concentration of Starting Material (M) |

| 0 | 1.00 | 0.100 |

| 10 | 0.75 | 0.075 |

| 20 | 0.56 | 0.056 |

| 30 | 0.42 | 0.042 |

| 60 | 0.18 | 0.018 |

This interactive table allows for the visualization of reactant decay over time, from which kinetic parameters like the rate constant can be derived.

By plotting the natural logarithm of the concentration versus time, the reaction order with respect to the aldehyde can be determined. This approach provides robust kinetic data essential for building a complete mechanistic picture.

Time-Resolved Infrared and Raman Spectroscopy for Transient Species Detection

Time-resolved Infrared (TRIR) and Raman spectroscopy are crucial for detecting and characterizing short-lived reaction intermediates that are not observable by slower techniques like NMR. unipr.itresearchgate.netbgsu.edu These methods provide "snapshots" of the molecular vibrations of species present in the reaction mixture on timescales ranging from femtoseconds to seconds. nih.gov

For 2-Propenal, 3-chloro-2-methyl-3-phenyl-, TRIR spectroscopy can monitor changes in key functional groups. The strong C=O stretching frequency of the aldehyde (around 1680-1700 cm⁻¹) and the C=C stretching frequency (around 1620-1640 cm⁻¹) are sensitive probes. bgsu.edu The formation of an intermediate, such as a carbocation following the loss of the chloride ion, would lead to significant shifts in the vibrational frequencies of the conjugated system.

Time-resolved resonance Raman spectroscopy can be particularly effective for studying colored intermediates or excited states that may form during photochemical reactions. nih.gov By tuning the excitation laser to an electronic absorption band of a transient species, its Raman spectrum can be selectively enhanced, providing detailed structural information.

Hypothetical TRIR Data for Intermediate Detection:

| Wavenumber (cm⁻¹) | Vibrational Mode | Observation |

| 1695 cm⁻¹ | C=O Stretch (Reactant) | Signal decreases over time |

| 1630 cm⁻¹ | C=C Stretch (Reactant) | Signal decreases over time |

| 1580 cm⁻¹ | C=C Stretch (Intermediate) | Appears and decays rapidly |

| 750 cm⁻¹ | C-Cl Stretch (Reactant) | Signal decreases over time |

This table illustrates how specific vibrational bands can be used to track the reactant and identify the transient nature of an intermediate species.

UV-Visible Spectroscopy for Reaction Pathway Profiling

UV-Visible spectroscopy is a widely used technique for monitoring reactions that involve changes in chromophores. thermofisher.comsapub.org The conjugated system of 2-Propenal, 3-chloro-2-methyl-3-phenyl-, comprising the phenyl ring and the α,β-unsaturated aldehyde, gives rise to a strong π → π* absorption band in the UV region. The position and intensity of this absorption maximum (λ_max) are sensitive to structural changes.

Any reaction that alters the extent of conjugation—such as a Michael addition which saturates the C=C double bond, or a reaction at the phenyl ring that introduces a new substituent—will cause a shift in the λ_max. researchgate.netresearchgate.net By monitoring the absorbance at a specific wavelength over time, reaction kinetics can be readily determined. thermofisher.com For example, the photooxidation of the related compound cinnamaldehyde has been successfully studied using UV absorption spectroscopy to track its concentration. researchgate.net This method is particularly well-suited for dilute solutions and provides a continuous, real-time profile of the reaction pathway. thermofisher.com

Expected UV-Vis Spectral Shifts for Different Reaction Types:

| Reaction Type | Change in Conjugation | Expected Spectral Shift (λ_max) |

| Michael Addition | Loss of C=C conjugation with C=O | Hypsochromic shift (to shorter λ) |

| Nucleophilic Acyl Substitution | Aldehyde converted to another group | Shift depends on new group's electronics |

| Electrophilic Aromatic Substitution | Addition of group to phenyl ring | Bathochromic or Hypsochromic shift |

| S_N1 Reaction (loss of Cl⁻) | Formation of benzylic carbocation | Significant Bathochromic shift (to longer λ) |

This interactive table demonstrates how different reaction pathways involving the target molecule would likely manifest in UV-Visible spectral data.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Reaction Mixture Analysis

Mass spectrometry is an essential tool for identifying the products and byproducts in a reaction mixture. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the unambiguous determination of elemental compositions. Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of selected ions.

Elucidation of Complex Reaction Pathways Using HRMS

High-Resolution Mass Spectrometry (HRMS) coupled with a separation technique like liquid chromatography (LC-HRMS) is unparalleled in its ability to analyze complex reaction mixtures. It can determine the mass of molecules with extremely high precision (often to within 5 ppm), which allows for the calculation of a unique elemental formula. nih.gov

When studying reactions of 2-Propenal, 3-chloro-2-methyl-3-phenyl-, a multitude of products may form. For example, substitution of the chlorine, addition to the double bond, and oxidation of the aldehyde could occur simultaneously. HRMS can detect and identify each of these products, even if they are present in trace amounts. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) serves as a clear marker for any chlorine-containing products, aiding in their identification within the complex chromatogram. researchgate.net This technique has been successfully used to identify various phenylpropanoids and other compounds in complex mixtures. nih.gov

Calculated Exact Masses for Potential Reaction Products:

| Product | Molecular Formula | Calculated Exact Mass (Monoisotopic) |

| Starting Material | C₁₀H₉³⁵ClO | 180.0342 |

| Hydrolysis Product (OH for Cl) | C₁₀H₁₀O₂ | 162.0681 |

| Michael Adduct (with CH₃SH) | C₁₂H₁₄³⁵ClOS | 243.0454 |

| Oxidation Product (Carboxylic Acid) | C₁₀H₉³⁵ClO₂ | 196.0291 |

This table provides the precise mass values that would be targeted in an HRMS analysis to confirm the presence of various reaction products.

Structural Confirmation of Novel Derivatives via MS/MS

Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural confirmation of newly formed compounds. nih.gov In an MS/MS experiment, a specific ion (the "parent" or "precursor" ion) corresponding to a compound of interest is selected from the mixture, isolated, and then fragmented by collision with an inert gas. The resulting "daughter" or "product" ions are then analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. usda.gov

For a novel derivative of 2-Propenal, 3-chloro-2-methyl-3-phenyl-, MS/MS analysis can confirm the location of chemical modifications. For instance, if a nucleophile adds to the double bond, the fragmentation pattern will differ significantly from a derivative where the nucleophile has substituted the chlorine atom. The fragmentation of related cinnamaldehyde derivatives often involves characteristic losses of CO (28 Da), CHO (29 Da), and cleavage of the side chain. researchgate.netresearchgate.net The presence of chlorine will also influence fragmentation pathways, with potential losses of Cl (35/37 Da) or HCl (36/38 Da). mdpi.com By carefully analyzing these fragmentation patterns, the precise structure of novel derivatives can be confidently established. d-nb.info

Chromatographic Separations Coupled with Advanced Detection

In the intricate process of elucidating reaction mechanisms and profiling products related to 2-Propenal, 3-chloro-2-methyl-3-phenyl-, advanced chromatographic techniques are indispensable. These methods provide the necessary resolving power to separate complex mixtures, allowing for the precise identification and quantification of both volatile and non-volatile species.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Volatile Product Profiling

Comprehensive two-dimensional gas chromatography (GC×GC) stands as a powerful analytical tool for the detailed characterization of complex volatile and semi-volatile organic compound mixtures that may arise during the synthesis or reaction of 2-Propenal, 3-chloro-2-methyl-3-phenyl-. This technique significantly enhances peak capacity and separation resolution compared to traditional one-dimensional GC. copernicus.orgumich.edu

In a GC×GC system, the effluent from a primary column is subjected to a continuous and rapid series of separations on a second, shorter column with a different stationary phase. copernicus.org This process is facilitated by a modulator, which traps, focuses, and re-injects small fractions of the eluent from the first dimension into the second. The result is a two-dimensional chromatogram that separates compounds based on two independent properties, typically volatility in the first dimension and polarity in the second. copernicus.org This orthogonal separation allows for the resolution of co-eluting compounds that would otherwise overlap in a single-column separation. mdpi.com

The application of GC×GC in mechanistic studies of 2-Propenal, 3-chloro-2-methyl-3-phenyl- would be particularly insightful for identifying reaction byproducts, intermediates, and degradation products. Coupling GC×GC with a time-of-flight mass spectrometer (ToFMS) or a flame ionization detector (FID) provides both identification and quantification capabilities. mdpi.comdlr.de The high data acquisition speed of ToFMS is especially well-suited to the fast-eluting peaks from the second-dimension column.

Table 1: Illustrative GC×GC-FID System Parameters for Volatile Product Analysis

| Parameter | Condition |

|---|---|

| Primary Column (1st Dimension) | Non-polar (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Secondary Column (2nd Dimension) | Polar (e.g., BPX-50, 1.5 m x 0.10 mm ID, 0.10 µm film thickness) |

| Carrier Gas | Helium, constant flow ~1.5 mL/min |

| Oven Program | 40°C (hold 5 min), ramp at 5°C/min to 280°C (hold 10 min) |

| Modulation Period | 6 seconds |

| Detector | Flame Ionization Detector (FID) at 300°C |

This table represents typical parameters and would be optimized for the specific volatile profile expected from reactions involving 2-Propenal, 3-chloro-2-methyl-3-phenyl-.

Ultra-High Performance Liquid Chromatography (UHPLC) for Non-Volatile Components

For the analysis of non-volatile or thermally labile compounds, such as potential oligomers, polar adducts, or derivatized intermediates of 2-Propenal, 3-chloro-2-methyl-3-phenyl-, Ultra-High Performance Liquid Chromatography (UHPLC) is the technique of choice. UHPLC systems utilize columns packed with sub-2 µm particles, which, when operated at high pressures, yield significant improvements in resolution, speed, and sensitivity over conventional HPLC. d-nb.info

In mechanistic studies, UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is exceptionally powerful. This combination allows for the separation of complex non-volatile mixtures followed by sensitive detection and structural elucidation of the individual components. d-nb.info The analysis of reaction intermediates often involves derivatization to enhance their chromatographic retention and ionization efficiency. For instance, carbonyl compounds can be derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazones that are readily analyzed by reversed-phase UHPLC. nih.gov

A typical UHPLC method for analyzing non-volatile products from a reaction involving 2-Propenal, 3-chloro-2-methyl-3-phenyl- would employ a reversed-phase column and a gradient elution program.

Table 2: Example UHPLC Method Parameters for Non-Volatile Component Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 1.7 µm particle size, 2.1 x 100 mm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Detection | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) |

This method provides a robust starting point for separating a wide range of non-volatile analytes, with specific parameters adjusted based on the compounds of interest.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids at an atomic level. nih.govthieme-connect.de In the context of 2-Propenal, 3-chloro-2-methyl-3-phenyl- research, this technique is invaluable for unambiguously establishing the absolute configuration of chiral derivatives and confirming the connectivity and conformation of reaction products that can be crystallized. ed.ac.ukresearchgate.net

When a reaction involving 2-Propenal, 3-chloro-2-methyl-3-phenyl- yields a chiral product, determining its absolute configuration (the specific spatial arrangement of its atoms) is crucial. If the product can be grown into a suitable single crystal, X-ray diffraction analysis can provide this information. thieme-connect.de The technique relies on the phenomenon of anomalous dispersion (or resonant scattering), where the scattering of X-rays by electrons near an atom's absorption edge introduces small, measurable differences in the intensities of specific pairs of reflections (known as Bijvoet pairs). ed.ac.uk For organic compounds containing atoms heavier than oxygen, such as chlorine, this effect is often sufficient to determine the absolute structure reliably. thieme-connect.de

The process involves collecting a full sphere of diffraction data from the crystal. The resulting electron density map reveals the molecular structure. The absolute configuration is then determined by comparing the calculated and observed intensities of Bijvoet pairs, often quantified using the Flack parameter. A Flack parameter value close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct. researchgate.net

Table 3: Representative Crystallographic Data for a Hypothetical Chiral Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C10H10ClNO2 |

| Crystal System | Monoclinic |

| Space Group | P21nih.gov |

| a (Å) | 15.721 |

| b (Å) | 5.655 |

| c (Å) | 31.405 |

| β (deg) | 93.16 |

| Volume (Å3) | 2787.7 |

| Z | 4 |

| Radiation (Å) | Cu Kα (1.54184) |

| Final R-factor | 0.045 |

| Flack Parameter | 0.02(3) |

This table presents plausible crystallographic data for a derivative of the target compound, illustrating the key parameters obtained from an X-ray diffraction experiment that confirm the structure and absolute configuration.

Compound Name Table

| Compound Name |

|---|

| 2,4-dinitrophenylhydrazine |

| 2-Propenal, 3-chloro-2-methyl-3-phenyl- |

| Acetonitrile |

| Formic Acid |

Based on a comprehensive search of available scientific literature, there is currently no specific theoretical and computational chemistry research focused solely on the compound 2-Propenal, 3-chloro-2-methyl-3-phenyl- .

Detailed studies employing methods such as Density Functional Theory (DFT), Ab Initio calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Dynamics (MD) simulations, or Quantitative Structure-Reactivity Relationships (QSAR) for this particular molecule are not present in the public domain. Consequently, the generation of an article with the requested detailed structure and data tables on its computational chemistry is not possible at this time.

Scientific investigation into the electronic structure, reactivity, conformational analysis, and predicted spectroscopic signatures of a specific compound requires dedicated research projects. The absence of such studies for "2-Propenal, 3-chloro-2-methyl-3-phenyl-" means that the foundational data needed to populate the requested article sections does not exist.

Theoretical and Computational Chemistry Studies of 2 Propenal, 3 Chloro 2 Methyl 3 Phenyl

Nucleophilic Addition Reactions

Nucleophiles can add to the conjugated system in either a 1,2-fashion (to the carbonyl carbon) or a 1,4-fashion (to the β-carbon). The outcome of the reaction is often dependent on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition, while "soft" nucleophiles, such as cuprates, enamines, and thiols, typically favor 1,4-conjugate addition.

Cycloaddition Reactions

The carbon-carbon double bond in 2-Propenal, 3-chloro-2-methyl-3-phenyl- can act as a dienophile in Diels-Alder reactions. nih.govorganic-chemistry.org The presence of the electron-withdrawing aldehyde group generally enhances the reactivity of the dienophile in normal-electron-demand Diels-Alder reactions. masterorganicchemistry.comwikipedia.org The stereochemistry of the substituents on the dienophile is typically retained in the resulting cyclohexene (B86901) product.

Derivative Chemistry and Functionalization of 2 Propenal, 3 Chloro 2 Methyl 3 Phenyl

Synthesis of Structurally Diverse Analogs

The structural framework of 2-Propenal, 3-chloro-2-methyl-3-phenyl- offers multiple sites for modification, enabling the systematic tuning of its electronic and steric properties. Key strategies focus on the alteration of the phenyl ring and the derivatization of the propenal backbone.

Modification of the Phenyl Ring for Electronic and Steric Effects

Common EAS reactions that can be employed include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of additional halogen atoms (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Attachment of alkyl or acyl groups, respectively, although the deactivating nature of the existing substituent may require harsh reaction conditions.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

The steric hindrance provided by the propenal side chain and the potential for introducing bulky substituents on the phenyl ring can significantly influence the regioselectivity of these reactions, often favoring the para product. The electronic nature of the introduced substituents can, in turn, affect the reactivity of the aldehyde and alkene moieties.

Below is a table summarizing the expected directing effects and reactivity changes upon substitution on the phenyl ring.

| Reagent/Reaction | Substituent | Electronic Effect | Expected Position of Substitution | Impact on Propenal Reactivity |

| HNO₃/H₂SO₄ | -NO₂ | Electron-withdrawing | meta to the new substituent | Decreased nucleophilicity |

| Br₂/FeBr₃ | -Br | Electron-withdrawing (inductive), Electron-donating (resonance) | ortho, para to the new substituent | Minor electronic effect |

| R-Cl/AlCl₃ | -R (Alkyl) | Electron-donating | ortho, para to the new substituent | Increased nucleophilicity |

| RCOCl/AlCl₃ | -COR (Acyl) | Electron-withdrawing | meta to the new substituent | Decreased nucleophilicity |

Derivatization at the Aldehyde and Alkene Moieties

The conjugated system of the aldehyde and alkene in 2-Propenal, 3-chloro-2-methyl-3-phenyl- allows for both 1,2-addition to the carbonyl group and 1,4-conjugate (Michael) addition to the β-carbon of the alkene. The course of the reaction is largely determined by the nature of the nucleophile.

1,2-Addition Reactions (at the Aldehyde):

Hard, non-stabilized nucleophiles preferentially attack the electrophilic carbonyl carbon.

Grignard Reagents (RMgX) and Organolithium Reagents (RLi): These strong nucleophiles add to the aldehyde to form secondary alcohols after an aqueous workup.

Reduction: Sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the aldehyde to the corresponding primary alcohol.

Wittig Reaction: Reaction with phosphorus ylides (Ph₃P=CHR) converts the aldehyde into a new alkene.

Formation of Imines and Related Derivatives: Condensation with primary amines (R-NH₂) yields imines, while reaction with hydroxylamine (B1172632) (NH₂OH) and hydrazines (R-NHNH₂) form oximes and hydrazones, respectively.

1,4-Conjugate Addition Reactions (at the Alkene):

Soft, stabilized nucleophiles tend to add to the β-carbon of the alkene, leading to a variety of functionalized products.

Michael Donors: Enolates derived from β-dicarbonyl compounds, malonates, and cyanoacetates readily undergo Michael addition.

Organocuprates (Gilman Reagents, R₂CuLi): These reagents are known to selectively perform 1,4-addition to α,β-unsaturated carbonyls.

Thiols and Amines: These soft nucleophiles can also add in a conjugate fashion.

The following table provides examples of derivatization at the aldehyde and alkene moieties.

| Reagent | Reaction Type | Resulting Functional Group |

| CH₃MgBr, then H₃O⁺ | 1,2-Addition | Secondary alcohol |

| NaBH₄ | 1,2-Addition (Reduction) | Primary alcohol |

| Ph₃P=CH₂ | Wittig Reaction | 1,3-Diene |

| H₂N-CH₂CH₃ | 1,2-Addition (Condensation) | Imine (Schiff base) |

| (CH₃)₂CuLi, then H₃O⁺ | 1,4-Addition | β-Alkylated aldehyde |

| HS-CH₂CH₃ | 1,4-Addition | β-Thioether aldehyde |

Scaffold Diversification for Novel Chemical Entities

The unique structural features of 2-Propenal, 3-chloro-2-methyl-3-phenyl- make it an attractive starting material for the synthesis of more complex molecular scaffolds, including spirocyclic and fused ring systems.

Construction of Spirocyclic Systems

Spirocycles can be synthesized from 2-Propenal, 3-chloro-2-methyl-3-phenyl- through multi-step sequences that often involve an initial Michael addition followed by an intramolecular cyclization. One potential strategy involves the reaction with a cyclic Michael donor, where a subsequent intramolecular reaction can lead to the formation of a spirocyclic core.

For example, the reaction with a cyclic 1,3-dicarbonyl compound in the presence of a suitable base could initiate a Michael addition. The resulting intermediate, possessing both the propenal-derived chain and the cyclic dicarbonyl moiety, could then undergo an intramolecular aldol (B89426) condensation or a similar cyclization to furnish a spirocyclic system. The specific reaction conditions and the nature of the cyclic nucleophile would be critical in directing the outcome of the reaction.

Synthesis of Fused Ring Systems

The Robinson annulation is a powerful method for the formation of six-membered rings, and it is well-suited for α,β-unsaturated carbonyl compounds. This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.

In the context of 2-Propenal, 3-chloro-2-methyl-3-phenyl-, it can act as the Michael acceptor. Reaction with an enolate of a ketone, such as cyclohexanone (B45756), under basic conditions would lead to a Michael adduct. Subsequent intramolecular aldol condensation of this adduct would result in the formation of a new six-membered ring fused to the original cyclohexanone ring, yielding a bicyclic system. The final product, after dehydration, would be a substituted octahydronaphthalenone derivative.

Heterocyclic Compound Formation Utilizing 2-Propenal, 3-chloro-2-methyl-3-phenyl- as a Synthon

The electrophilic nature of both the carbonyl carbon and the β-carbon of the alkene makes 2-Propenal, 3-chloro-2-methyl-3-phenyl- an excellent precursor for the synthesis of a wide variety of heterocyclic compounds. The reaction with dinucleophiles is a common and effective strategy.

Pyrazoles: Reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives can lead to the formation of pyrazolines, which can be subsequently oxidized to pyrazoles. The initial reaction typically involves the formation of a hydrazone, followed by intramolecular cyclization.

Pyrimidines: Condensation with urea, thiourea, or guanidine (B92328) can yield dihydropyrimidinones or their thio- and amino-analogs, respectively. This is often achieved through a Biginelli-type reaction.

1,5-Benzodiazepines and 1,5-Benzothiazepines: Reaction with o-phenylenediamine (B120857) or o-aminothiophenol, respectively, can lead to the formation of seven-membered heterocyclic rings.

Pyridines: The Hantzsch pyridine (B92270) synthesis, or variations thereof, could potentially utilize 2-Propenal, 3-chloro-2-methyl-3-phenyl- as the carbonyl component in a multi-component reaction with a β-ketoester and ammonia (B1221849) or an ammonium (B1175870) salt.

The following table illustrates some of the heterocyclic systems that can be synthesized from 2-Propenal, 3-chloro-2-methyl-3-phenyl-.

| Dinucleophile | Heterocyclic Product |

| Hydrazine (H₂N-NH₂) | Pyrazoline/Pyrazole |

| Urea (H₂N(CO)NH₂) | Dihydropyrimidinone |

| Thiourea (H₂N(CS)NH₂) | Dihydropyrimidine-2-thione |

| o-Phenylenediamine | 1,5-Benzodiazepine |

| o-Aminothiophenol | 1,5-Benzothiazepine |

Catalytic Applications in Organic Synthesis Utilizing 2 Propenal, 3 Chloro 2 Methyl 3 Phenyl

Metal-Catalyzed Transformations

Transition metal catalysis represents a powerful tool for the functionalization of organic molecules. nih.gov For a compound like 2-Propenal, 3-chloro-2-methyl-3-phenyl-, with its reactive aldehyde and vinyl chloride moieties, several metal-catalyzed transformations could be envisioned.

Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation is a fundamental reaction in organic synthesis, typically involving the addition of hydrogen across double bonds in the presence of a metal catalyst. umaine.edu For 2-Propenal, 3-chloro-2-methyl-3-phenyl-, selective hydrogenation could target either the carbon-carbon double bond or the carbonyl group. The choice of catalyst (e.g., palladium, platinum, rhodium) and reaction conditions would be crucial in determining the selectivity. For instance, palladium-based catalysts are often used for the selective hydrogenation of C=C bonds in α,β-unsaturated aldehydes. umaine.edu

Future research could explore the selective reduction of 2-Propenal, 3-chloro-2-methyl-3-phenyl- to yield either 3-chloro-2-methyl-3-phenylpropanal or 3-chloro-2-methyl-3-phenyl-2-propen-1-ol. A potential research direction is summarized in the table below.

Table 1: Hypothetical Catalytic Hydrogenation of 2-Propenal, 3-chloro-2-methyl-3-phenyl-

| Catalyst | Target Bond | Potential Product |

| Pd/C | C=C | 3-chloro-2-methyl-3-phenylpropanal |

| PtO₂ | C=O and C=C | 3-chloro-2-methyl-3-phenylpropan-1-ol |

| Rh complex | C=O | 3-chloro-2-methyl-3-phenyl-2-propen-1-ol |

Oxidative Transformations Mediated by Metal Catalysts

Metal-catalyzed oxidation of the aldehyde group in 2-Propenal, 3-chloro-2-methyl-3-phenyl- could yield the corresponding carboxylic acid, 3-chloro-2-methyl-3-phenyl-2-propenoic acid. Various metal catalysts, such as those based on ruthenium or palladium, could potentially facilitate this transformation under mild conditions.

Organocatalysis in Stereoselective Reactions of 2-Propenal, 3-chloro-2-methyl-3-phenyl-

Organocatalysis has emerged as a powerful strategy for the synthesis of chiral molecules. mdpi.com The α,β-unsaturated aldehyde functionality in 2-Propenal, 3-chloro-2-methyl-3-phenyl- makes it a potential substrate for various organocatalytic stereoselective reactions, such as Michael additions or Diels-Alder reactions. Chiral amines or N-heterocyclic carbenes could be investigated as catalysts to control the stereochemical outcome of these transformations.

Biocatalytic Approaches and Enzymatic Transformations

Biocatalysis offers an environmentally benign alternative to traditional chemical methods, often providing high levels of stereoselectivity.

Microbial Biotransformation for Enantiospecific Conversions

Whole-cell biotransformations using microorganisms could be explored for the enantiospecific reduction of the carbon-carbon double bond or the carbonyl group of 2-Propenal, 3-chloro-2-methyl-3-phenyl-. Enoate reductases from various microorganisms are known to catalyze the asymmetric reduction of α,β-unsaturated carbonyl compounds.

Isolated Enzyme-Mediated Reactions

The use of isolated enzymes, such as alcohol dehydrogenases or ene-reductases, could offer a more controlled approach to the asymmetric transformation of 2-Propenal, 3-chloro-2-methyl-3-phenyl-. These enzymatic reactions could potentially yield chiral alcohols or aldehydes with high enantiomeric purity, which are valuable building blocks in organic synthesis.

Applications As a Synthetic Precursor in Complex Molecule Synthesis

Role as a Building Block for Pharmaceutical Intermediates

There is currently a lack of substantial published research demonstrating the direct use of 2-Propenal, 3-chloro-2-methyl-3-phenyl- as a key building block in the synthesis of pharmaceutical intermediates. While the α,β-unsaturated aldehyde functionality present in the molecule is a common feature in various biologically active compounds and their precursors, the specific combination of the chloro, methyl, and phenyl substituents on this particular propenal backbone has not been prominently featured in documented synthetic pathways for pharmaceuticals.

Theoretically, the compound could participate in a variety of reactions pertinent to pharmaceutical synthesis, such as:

Michael additions: The electrophilic β-carbon of the propenal system could react with nucleophiles to introduce a wide range of functional groups.

Aldol (B89426) condensations: The aldehyde group can react with enolates or other nucleophiles.

Wittig reactions and related olefination: To extend the carbon chain and introduce new double bonds.

Reduction and oxidation reactions: To modify the aldehyde and alkene functionalities.

Despite this theoretical potential, the practical application of 2-Propenal, 3-chloro-2-methyl-3-phenyl- in this area remains to be significantly documented.

Precursor in the Synthesis of Agrochemicals

Similar to the pharmaceutical sector, there is no significant body of evidence in the available literature to suggest that 2-Propenal, 3-chloro-2-methyl-3-phenyl- is a commonly used precursor in the synthesis of agrochemicals. The development of novel pesticides, herbicides, and fungicides often involves the screening of large libraries of compounds, and while structures containing substituted propenal moieties may be investigated, this specific compound has not emerged as a key intermediate in commercially significant agrochemical products based on available data.

Utility in Materials Science and Polymer Chemistry

The application of 2-Propenal, 3-chloro-2-methyl-3-phenyl- in materials science and polymer chemistry is not well-documented. The presence of a polymerizable double bond suggests that it could potentially act as a monomer or co-monomer in polymerization reactions. However, factors such as steric hindrance from the methyl and phenyl groups, and the potential for side reactions involving the chloro and aldehyde groups, may complicate its polymerization behavior.

Named reactions are fundamental in creating unique polymer backbones, and while various reactions are employed, the specific use of this compound is not highlighted. scielo.br Research into the polymerization of similarly structured monomers, such as substituted phenylallenes, has been explored, but direct data on 2-Propenal, 3-chloro-2-methyl-3-phenyl- is scarce. rsc.org

Development of Advanced Fine Chemicals and Specialty Chemicals

While the term "fine chemicals" and "specialty chemicals" encompasses a broad range of compounds, there is limited specific information detailing the use of 2-Propenal, 3-chloro-2-methyl-3-phenyl- in their synthesis. It is plausible that this compound could be used in niche applications or as an intermediate in multi-step syntheses where its specific stereochemistry and functional group arrangement are advantageous. However, without published research or patents detailing such applications, its role in the development of advanced fine and specialty chemicals remains largely uncharacterized.

The following table provides a summary of the potential, though not extensively documented, synthetic applications of 2-Propenal, 3-chloro-2-methyl-3-phenyl-.

| Field of Application | Potential Role | Documented Evidence |

| Pharmaceuticals | Building block for intermediates | Limited to none in public domain |

| Agrochemicals | Precursor for active ingredients | Limited to none in public domain |

| Materials Science | Monomer/Co-monomer in polymerization | Limited to none in public domain |

| Fine/Specialty Chemicals | Intermediate in multi-step synthesis | Limited to none in public domain |

Q & A

Q. Basic

- ¹H/¹³C NMR : Identify the aldehyde proton (δ 9.5–10.5 ppm) and conjugated alkene protons (δ 6.0–7.5 ppm). The chloro and methyl groups appear as distinct singlets (e.g., δ 2.1–2.3 ppm for CH₃) .

- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and C-Cl bond (~600 cm⁻¹) .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 196 (C₁₀H₁₁ClO⁺) and fragmentation patterns consistent with loss of Cl or CH₃ groups .

What computational approaches are suitable for studying electronic properties and reaction mechanisms?

Q. Advanced

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO-LUMO), predicting reactivity in nucleophilic additions .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. hexane) on reaction pathways for halogenation or cycloadditions .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .

How do intermolecular interactions influence crystallization and physical properties?

Q. Advanced

- Hydrogen Bonding : The aldehyde oxygen forms weak C–H···O interactions, while chloro groups participate in halogen bonding, affecting melting points and solubility .

- Crystal Packing : Use SHELX for single-crystal X-ray diffraction to resolve torsional angles and lattice parameters. For example, phenyl ring π-stacking may reduce volatility .

- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (e.g., ~200–250°C) with intermolecular stability .

What safety protocols are critical for handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Spill Management : Absorb with diatomaceous earth and dispose as halogenated waste .

- Exposure Limits : Monitor airborne concentrations below PAC-1 (2.1 mg/m³) using OSHA-compliant sensors .

How can researchers resolve contradictions in reported physicochemical data (e.g., boiling points)?

Q. Advanced

- Control Experiments : Replicate synthesis under inert atmospheres (N₂/Ar) to prevent oxidation, which alters boiling points .

- Cross-Validation : Compare DSC (differential scanning calorimetry) and gas chromatography (GC) data to verify purity (>98%) .

- Quantum Calculations : Predict vapor pressure (e.g., Antoine equation parameters) and compare with experimental values from NIST .

What strategies enhance regioselectivity in nucleophilic addition reactions?

Q. Advanced

- Steric Effects : The 2-methyl group directs nucleophiles (e.g., Grignard reagents) to the β-position of the α,β-unsaturated aldehyde .

- Catalysis : Use Lewis acids (e.g., BF₃·Et₂O) to polarize the carbonyl group, favoring 1,4-addition over 1,2-addition .

- Solvent Screening : Polar aprotic solvents (e.g., THF) stabilize transition states, improving yield in Michael additions .

How can researchers assess the compound’s potential biological activity?

Q. Advanced

- Antimicrobial Assays : Perform minimum inhibitory concentration (MIC) tests against S. aureus and E. coli .

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to evaluate IC₅₀ values .

- Molecular Docking : Target cyclooxygenase-2 (COX-2) or kinases to predict anti-inflammatory or anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.